Ethyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate
CAS No.: 1803791-44-7
Cat. No.: VC2755757
Molecular Formula: C11H10Cl2F2O3
Molecular Weight: 299.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803791-44-7 |
|---|---|
| Molecular Formula | C11H10Cl2F2O3 |
| Molecular Weight | 299.09 g/mol |
| IUPAC Name | ethyl 2-[2,3-dichloro-5-(difluoromethoxy)phenyl]acetate |
| Standard InChI | InChI=1S/C11H10Cl2F2O3/c1-2-17-9(16)4-6-3-7(18-11(14)15)5-8(12)10(6)13/h3,5,11H,2,4H2,1H3 |
| Standard InChI Key | SUKSUWFNWNWHIA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=C(C(=CC(=C1)OC(F)F)Cl)Cl |
| Canonical SMILES | CCOC(=O)CC1=C(C(=CC(=C1)OC(F)F)Cl)Cl |
Introduction
Ethyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate is a complex organic compound belonging to the phenylacetate family. It is characterized by its unique molecular structure, which includes a benzene ring substituted with two chlorine atoms at positions 2 and 3, a difluoromethoxy group at position 5, and an ethyl acetate moiety. This compound is notable for its potential applications in various scientific fields, particularly in the development of herbicides and other bioactive molecules.
Synthesis and Production
The synthesis of Ethyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate typically involves several key steps, including chlorination and etherification processes. These reactions require careful control of conditions such as temperature, concentration, and reaction time to optimize yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency.
Synthesis Steps
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Chlorination: The initial step involves the chlorination of the phenyl ring to introduce chlorine atoms at positions 2 and 3.
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Etherification: The introduction of the difluoromethoxy group at position 5 through an etherification reaction.
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Esterification: The final step involves the esterification of the phenylacetic acid derivative with ethanol to form the ethyl ester.
Chemical Reactions and Mechanisms
Ethyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including hydrolysis and nucleophilic substitution. These reactions are facilitated by the presence of the difluoromethoxy and dichloro groups, which enhance the compound's reactivity.
Reaction Types
| Reaction Type | Description |
|---|---|
| Hydrolysis | Breakdown of the ester linkage in the presence of water. |
| Nucleophilic Substitution | Replacement of chlorine atoms by nucleophiles. |
Biological Activities and Applications
Ethyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate has been noted for its potential herbicidal properties. It acts by inhibiting carotenoid biosynthesis in plants, which disrupts photosynthesis by targeting enzymes involved in carotenoid production.
Herbicidal Mechanism
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Target: Enzymes involved in carotenoid biosynthesis.
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Effect: Inhibition of carotenoid production, leading to impaired photosynthesis.
Storage Requirements
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Moisture Protection: Store in a dry environment to prevent hydrolysis.
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Temperature Control: Maintain a stable temperature to prevent degradation.
Future Research Directions
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Biological Activity Studies: Detailed investigations into its herbicidal and potential medicinal properties.
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Synthetic Method Optimization: Improving synthesis efficiency and yield through advanced techniques.
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Environmental Impact Assessment: Evaluating its environmental effects and safety profile.
Given the limited availability of detailed research findings and data tables specifically for Ethyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate, further studies are necessary to provide comprehensive insights into its properties and applications.
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